molecular formula C9H16N2O2S2 B5553709 N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea

N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea

Cat. No.: B5553709
M. Wt: 248.4 g/mol
InChI Key: MNQILUVDTFEBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea is a useful research compound. Its molecular formula is C9H16N2O2S2 and its molecular weight is 248.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.06532010 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on thiourea derivatives, including those structurally related to N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea, focuses primarily on their synthesis and characterization. For example, studies have reported the synthesis and characterization of various thiourea derivatives using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These compounds have been synthesized to explore their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Yusof, Jusoh, Khairul, & Yamin, 2010).

Interaction with Nitric Oxide Synthase

Some thiourea derivatives have been evaluated for their interaction with biological targets such as inducible and neuronal nitric oxide synthase. Research indicates that novel thienylmethylthioureas can stimulate the activity of inducible Nitric Oxide Synthase (iNOS), suggesting potential applications in medical research and drug development (Suaifan, Goodyer, & Threadgill, 2010).

Antifungal and Yeast Activity

Thiourea derivatives have also been synthesized and tested for their antifungal activities against various fungi and yeast, indicating their potential as antifungal agents. Studies have shown that certain thiourea compounds exhibit higher fungal growth inhibition compared to others, highlighting the impact of molecular structure on biological activity (del Campo, Criado, Gheorghe, González, Hermosa, Sanz, Manzano, Monte, & Rodríguez-Fernández, 2004).

Catalysis and Organic Synthesis

Thioureas serve as catalysts in organic synthesis, demonstrating their versatility in facilitating various chemical reactions. For instance, thiourea derivatives have been used in the stereocontrolled synthesis of complex molecules, showcasing their utility in producing optically active compounds with high enantioselectivity (Wang, Bai, Peng, Qi, Jia, Guo, Luo, Xu, & Wang, 2012).

Environmental and Adsorption Studies

Thioureas are also explored in environmental science, particularly in the adsorption and removal of pollutants. Research into graphitic carbon nitrides (g-C3N4), synthesized from thiourea, demonstrates their efficacy in adsorbing dyes from water, suggesting their potential application in water purification technologies (Zhu, Xia, Ho, & Yu, 2015).

Properties

IUPAC Name

1-(4-methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S2/c1-6(2)10-9(14)11-8-5-15(12,13)4-7(8)3/h6,8H,3-5H2,1-2H3,(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQILUVDTFEBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1CS(=O)(=O)CC1=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.